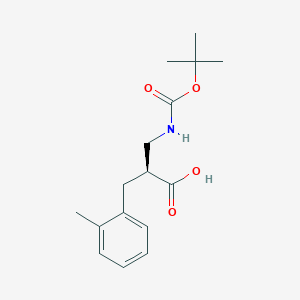

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid typically involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, involves similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.

Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

N,N’-Diisopropylcarbodiimide (DIC): and : Commonly used in peptide coupling reactions.

Major Products Formed

Deprotected Amino Acid: Formed after removal of the Boc group.

Peptides: Formed through coupling reactions with other amino acids or peptide fragments.

Applications De Recherche Scientifique

Structural Properties

The molecular formula of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is C16H23NO4, with a molecular weight of 303.36 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the stability and reactivity of amino acids during chemical reactions. The presence of the 2-methylbenzyl group enhances its lipophilicity, making it suitable for various biological applications.

Applications in Medicinal Chemistry

2.1 Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The Boc group serves as a temporary protecting group for the amino functionality during peptide coupling reactions. This allows for the selective formation of peptide bonds without interfering with other functional groups present in the molecule.

Case Study: Synthesis of Bioactive Peptides

In a study focusing on the synthesis of bioactive peptides, researchers utilized this compound as a building block to create peptides with enhanced biological activity. The incorporation of this compound allowed for the successful formation of cyclic peptides, which demonstrated improved stability and potency compared to their linear counterparts.

Table 1: Comparison of Linear vs. Cyclic Peptides

| Property | Linear Peptides | Cyclic Peptides |

|---|---|---|

| Stability | Less stable | More stable |

| Biological Activity | Moderate | Enhanced |

| Synthesis Complexity | Simpler | More complex |

| Solubility | Variable | Often improved |

Drug Development

3.1 Anticancer Research

Recent studies have explored the potential anticancer properties of compounds derived from this compound. Researchers have synthesized analogs that exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity Assessment

In a significant research project, derivatives of this compound were evaluated for their antitumor activity. The results indicated that certain modifications to the structure led to increased potency against breast cancer cells, highlighting the compound's potential as a lead structure for new anticancer agents.

Mécanisme D'action

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

- (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-methylbenzyl)propanoic acid

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid is unique due to the presence of the 2-methylbenzyl group, which can influence its reactivity and interactions in chemical reactions compared to other Boc-protected amino acids.

Activité Biologique

(S)-3-((tert-Butoxycarbonyl)amino)-2-(2-methylbenzyl)propanoic acid, commonly referred to as Boc-amino acid, is an important compound in medicinal chemistry and biochemistry. Its unique structure, characterized by a tert-butyloxycarbonyl (Boc) protecting group, plays a significant role in various biological activities and applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H19NO4

- CAS Number : 318270-60-8

- Molecular Weight : 251.30 g/mol

The Boc group serves as a protective moiety that prevents unwanted reactions during synthesis, allowing for selective modifications of the amino acid structure.

The primary mechanism of action for this compound involves the protection of the amino group. This protection is crucial during peptide synthesis, as it allows for the selective reaction of other functional groups without interference from the amino group. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For example, derivatives of Boc-protected amino acids have been evaluated for their ability to inhibit various enzymes involved in metabolic pathways. One study demonstrated that specific Boc-amino acid derivatives could act as inhibitors for tryptophan hydroxylase (TPH1), an enzyme implicated in serotonin biosynthesis .

| Compound | TPH1 Inhibition (%) at 100 µM |

|---|---|

| Compound A | 64% |

| Compound B | 58% |

| (S)-Boc-amino acid | 62% |

2. Anticancer Properties

Recent studies have explored the potential anticancer properties of Boc-protected amino acids. A series of compounds were synthesized and tested against various cancer cell lines. For instance, this compound showed promising results in inhibiting cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways .

3. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has suggested that certain Boc-protected amino acids may help mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study conducted on various derivatives of Boc-amino acids revealed that one derivative exhibited an IC50 value of 15 µM against MCF-7 breast cancer cells, demonstrating significant cytotoxicity compared to controls . The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Enzyme Inhibition

In a high-throughput screening assay for TPH1 inhibitors, several Boc-amino acid derivatives were tested, leading to the identification of new inhibitors with micromolar potency. The structure-activity relationship (SAR) analysis indicated that modifications on the benzyl ring significantly influenced inhibitory activity .

Propriétés

Formule moléculaire |

C16H23NO4 |

|---|---|

Poids moléculaire |

293.36 g/mol |

Nom IUPAC |

(2S)-2-[(2-methylphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C16H23NO4/c1-11-7-5-6-8-12(11)9-13(14(18)19)10-17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Clé InChI |

OTRSBSOXCBFPDS-ZDUSSCGKSA-N |

SMILES isomérique |

CC1=CC=CC=C1C[C@@H](CNC(=O)OC(C)(C)C)C(=O)O |

SMILES canonique |

CC1=CC=CC=C1CC(CNC(=O)OC(C)(C)C)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.